2-(3-methoxyphenyl)-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with glycine and ammonium acetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid.
Reduction: Formation of 2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid
- 2-(3-Methoxyphenyl)-1H-imidazole-4-carboxylic acid
- 2-(3-Methoxyphenyl)-5-methyl-1H-imidazole
Uniqueness
2-(3-Methoxyphenyl)-5-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer distinct chemical properties and potential biological activities. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1083318-05-1 |
---|---|
Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)10-12-6-9(13-10)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |
InChI Key |
VDRKHZRTCWNVLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.